Product packaging for Methoxy[1-(3-nitrophenyl)ethylidene]amine(Cat. No.:CAS No. 72278-09-2)

Methoxy[1-(3-nitrophenyl)ethylidene]amine

Cat. No.: B3007543
CAS No.: 72278-09-2
M. Wt: 194.19
InChI Key: POQRLGFLWILFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Oxime and Imine Chemistry

The core of Methoxy[1-(3-nitrophenyl)ethylidene]amine's chemical nature lies in its classification as an O-substituted oxime. Oximes are a class of organic compounds that belong to the broader category of imines, characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgmasterorganicchemistry.com In oximes, the nitrogen atom is bonded to a hydroxyl group (-OH), giving the general formula RR'C=NOH. wikipedia.orgbyjus.com When the hydrogen of the hydroxyl group is replaced by an alkyl group, in this case, a methyl group, an O-substituted oxime or oxime ether is formed. wikipedia.org

The formation of imines, including oximes, typically involves the condensation reaction of an aldehyde or a ketone with a primary amine or its derivatives. masterorganicchemistry.combham.ac.uk For oximes specifically, the reaction occurs between an aldehyde or ketone and hydroxylamine (B1172632) (NH₂OH). byjus.com This reaction is a nucleophilic addition to the carbonyl group followed by dehydration, and its rate is often dependent on the pH of the reaction medium. bham.ac.uk

From a chemical reactivity standpoint, the C=N double bond in imines is generally less electrophilic than the C=O double bond of the parent aldehydes and ketones. bham.ac.uk This is attributed to the lower electronegativity of nitrogen compared to oxygen. bham.ac.uk Consequently, imines are less susceptible to nucleophilic attack than their carbonyl counterparts. bham.ac.uk However, under acidic conditions, the imine nitrogen can be protonated to form an iminium ion, which is a much more reactive electrophile. bham.ac.uk Oximes and their ethers are valuable synthetic building blocks due to their diverse reactivity, which allows for their use in various synthetic methodologies. nsf.gov

Significance of the 3-Nitrophenyl Moiety in Chemical Synthesis

The presence of a 3-nitrophenyl group in the structure of this compound has a profound impact on its electronic properties and potential reactivity. The nitro group (-NO₂) is a powerful electron-withdrawing group. wikipedia.org When attached to an aromatic ring, it deactivates the ring towards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution. wikipedia.org

In the broader context of organic synthesis, nitrophenyl groups are important structural motifs. They are often incorporated into molecules to modulate their electronic properties or to serve as precursors for other functional groups. researchgate.net For instance, the nitro group can be readily reduced to an amino group (-NH₂), which is a key functional group in a vast array of pharmaceuticals and other biologically active compounds. wikipedia.org The presence of the nitro group has been noted to influence the biological activity of molecules, and nitrated compounds are a subject of interest in medicinal chemistry. nih.gov The 3-nitrophenyl group, in particular, has been incorporated into various heterocyclic structures with demonstrated biological potential, including anticancer and antioxidant activities. acs.orgresearchgate.net

Overview of Research Trajectories for Alkoxyimines

Alkoxyimines, also known as oxime ethers, represent a versatile class of compounds with evolving applications in organic synthesis. A significant area of research involving alkoxyimines is their use in radical chemistry. nsf.gov The N-O bond in oxime ethers can undergo fragmentation under certain conditions to generate iminyl radicals. nsf.gov These highly reactive intermediates can participate in a variety of transformations, including addition to π-systems, hydrogen atom transfer, and ring-opening processes. nsf.gov

The generation of iminyl radicals from oxime ethers can be achieved through various methods, including single electron transfer (SET) or hydrogen atom transfer (HAT). nsf.gov This reactivity has been harnessed for the synthesis of a wide range of nitrogen-containing compounds, particularly N-heterocycles, which are prevalent in pharmaceuticals and natural products. nsf.gov The versatility of oxime ethers as precursors to iminyl radicals makes them valuable tools for the construction of complex molecular architectures. nsf.gov

Recent developments in this field have focused on expanding the scope of reactions involving iminyl radicals derived from oximes. This includes their application in photocatalysis and transition metal-catalyzed reactions, which offer milder and more selective reaction conditions. nsf.gov The unique properties imparted by the N-O bond in oximes are also being explored for their utility in materials science applications. nsf.gov While specific research on this compound is not widely documented, its structure suggests it could potentially serve as a substrate in studies exploring the generation and reactivity of iminyl radicals, particularly investigating the influence of the electron-withdrawing 3-nitrophenyl group on these processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B3007543 Methoxy[1-(3-nitrophenyl)ethylidene]amine CAS No. 72278-09-2

Properties

IUPAC Name

(E)-N-methoxy-1-(3-nitrophenyl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(10-14-2)8-4-3-5-9(6-8)11(12)13/h3-6H,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQRLGFLWILFNI-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methoxy 1 3 Nitrophenyl Ethylidene Amine and Its Structural Analogs

Strategies for Carbonyl Precursor Synthesis: 1-(3-Nitrophenyl)ethanone

The primary carbonyl precursor for the target molecule is 1-(3-nitrophenyl)ethanone, also known as m-nitroacetophenone. medchemexpress.comnist.gov The synthesis of this intermediate is a critical first step. While Friedel-Crafts acylation is a common method for preparing aryl ketones, it is generally ineffective for substrates with strongly deactivating groups, such as the nitro group (-NO₂) on nitrobenzene (B124822). libretexts.orgyoutube.comyoutube.com The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. youtube.com

Consequently, a more viable and widely used strategy for the synthesis of 1-(3-nitrophenyl)ethanone is the nitration of acetophenone (B1666503). This reaction involves treating acetophenone with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The acetyl group is a meta-directing deactivator, which selectively guides the incoming nitro group to the meta position on the benzene (B151609) ring, yielding the desired 1-(3-nitrophenyl)ethanone.

Table 1: Synthesis of 1-(3-Nitrophenyl)ethanone via Nitration of Acetophenone

Reactants Reagents Key Conditions Product

Condensation Reactions for O-Methyl Oxime Formation

The conversion of 1-(3-nitrophenyl)ethanone to Methoxy[1-(3-nitrophenyl)ethylidene]amine is achieved through a condensation reaction with methoxyamine (or its hydrochloride salt). This reaction is a specific example of oxime ether formation, a fundamental transformation in organic chemistry. acs.orgwikipedia.org

Traditionally, the synthesis of oximes and their ethers involves the reaction of a carbonyl compound with hydroxylamine (B1172632) or its derivatives, often in the presence of a stoichiometric amount of base. ijprajournal.com The classical method for preparing O-alkyl oximes involves reacting the corresponding oxime with an organohalide in the presence of a base like an alkali metal alkoxide. googleapis.com A more direct, one-pot approach involves refluxing the ketone (1-(3-nitrophenyl)ethanone) and methoxyamine hydrochloride in a solvent, such as an alcohol, with a base like pyridine (B92270) or potassium carbonate. ijprajournal.comjocpr.com

These classical methods, while effective, often have significant drawbacks, including long reaction times, the use of toxic reagents like pyridine, and the generation of considerable waste, which has prompted the development of more efficient and environmentally friendly alternatives. ijprajournal.comresearchgate.net

To overcome the limitations of stoichiometric methods, catalytic approaches have been developed to enhance the rate and efficiency of oxime formation. The reaction is known to be catalyzed by both acids and bases. numberanalytics.com Aniline (B41778) and its derivatives have been identified as particularly effective nucleophilic catalysts for this transformation. nih.gov

The catalytic cycle, as proposed for aniline, involves the initial formation of a carbinolamine intermediate from the ketone and methoxyamine. The aniline catalyst then facilitates the dehydration step, which is often rate-limiting, leading to the formation of the C=N bond of the oxime ether. nih.gov The use of a catalyst can significantly accelerate the reaction, allowing it to proceed under milder conditions and often with improved yields. nih.gov

Table 2: Comparison of Stoichiometric and Catalytic O-Methyl Oxime Formation

Method Reagents Conditions Advantages Disadvantages
Classical Stoichiometric Ketone, Methoxyamine HCl, Base (e.g., Pyridine) Reflux in solvent Well-established procedure Long reaction times, toxic reagents, moderate yields. ijprajournal.com

| Catalytic Condensation | Ketone, Methoxyamine HCl, Catalyst (e.g., Aniline) | Milder conditions, lower temperatures | Faster reaction rates, higher efficiency, reduced waste. nih.gov | Catalyst may need to be removed from the final product. |

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have focused on developing methodologies that are not only efficient but also align with the principles of green chemistry. These techniques aim to reduce reaction times, energy consumption, and waste generation.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating a wide range of reactions, including the formation of oxime ethers. researchgate.netbenthamdirect.com Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times—from hours to mere minutes. researchgate.netdb-thueringen.de This technique can also lead to higher product yields and cleaner reactions by minimizing the formation of side products. benthamdirect.comnih.gov The efficiency of microwave-assisted synthesis makes it an attractive alternative to classical refluxing methods for producing this compound. researchgate.net

Table 3: Effect of Microwave Irradiation on Oxime Ether Synthesis | Heating Method | Typical Reaction Time | Typical Yields | Key Benefits | | :--- | :--- | :--- | :--- | | Conventional Heating | Hours | Good to Excellent | Standard laboratory equipment | Slow, energy-intensive | | Microwave Irradiation | Minutes | Excellent | Rapid reaction, energy efficiency, improved yields, cleaner products. researchgate.netnih.gov | Requires specialized microwave reactor |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org In the context of oxime synthesis, this has led to the development of solvent-free methods and the use of eco-friendly catalysts. researchgate.netnih.gov

One notable approach is "grindstone chemistry," a solventless technique where solid reactants are ground together, sometimes with a catalytic amount of a substance like bismuth(III) oxide (Bi₂O₃). researchgate.netnih.govbohrium.com This method is simple, fast, and minimizes waste, providing oximes in excellent yields at room temperature. researchgate.netnih.gov Other green catalysts, such as calcium oxide (CaO) and even natural acids derived from fruit juices, have been successfully employed for oxime synthesis. ijprajournal.com Furthermore, using water as a reaction medium, especially with a suitable catalyst, represents an environmentally safe alternative to volatile organic solvents. ijprajournal.com These approaches offer cleaner, safer, and more sustainable routes for the synthesis of this compound and related compounds.

Table 4: Overview of Green Synthetic Approaches for Oxime Formation

Approach Catalyst/Medium Conditions Advantages
Grindstone Chemistry Bismuth(III) oxide (Bi₂O₃) Solvent-free, grinding at room temp. Rapid, high yields, minimal waste, environmentally safe. researchgate.netnih.gov
Aqueous Medium Hyamine catalyst Water at room temperature Use of non-toxic solvent, simplicity, high yields. ijprajournal.com
Natural Acid Catalysis Citrus limetta juice Aqueous extract Use of renewable, natural catalysts. ijprajournal.com

| Solid Base Catalysis | Calcium Oxide (CaO) | Mild conditions | Quantitative yields, simple work-up. ijprajournal.com |

Purification and Isolation Protocols

The purification and isolation of this compound and its structural analogs are critical steps to ensure the removal of impurities, such as starting materials, reagents, and by-products from the reaction mixture. The choice of purification method is largely dependent on the physical properties of the target compound, such as its polarity, volatility, and thermal stability, as well as the nature of the impurities. Common techniques employed for the purification of oxime ethers and related nitrophenyl compounds include column chromatography, distillation, extraction, and recrystallization. jocpr.comgoogle.comrsc.org

Column chromatography is a widely utilized technique for the purification of oxime ethers. jocpr.com This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. jocpr.comrsc.org The choice of eluent or mobile phase is crucial for effective separation. A common solvent system for oxime ethers is a mixture of ethyl acetate (B1210297) and hexane. jocpr.comrsc.org For instance, in the purification of certain α,β-unsaturated aldoxime ethers, a column of silica gel with an ethyl acetate/hexane mixture (1:2 ratio) was used to eliminate impurities. jocpr.com Preparative thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent is also employed for the purification of some oxime ethers. rsc.org

For liquid oxime ethers, vacuum distillation is an effective method for purification, especially for thermally stable compounds. jocpr.com This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, thus preventing thermal decomposition. Several oxime ethers have been successfully purified by redistillation under reduced pressure. jocpr.com

Extraction is a fundamental technique used to separate the desired product from a reaction mixture. Typically, after the reaction is complete, the mixture is poured into water, and the product is extracted using an organic solvent immiscible with water, such as chloroform (B151607) or isopropyl ether. jocpr.comgoogle.com The combined organic extracts are then washed with water to remove any water-soluble impurities. jocpr.com The purified product is obtained by evaporating the solvent under vacuum. jocpr.comgoogle.com

For solid compounds, recrystallization is a powerful purification technique. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities in the solution. For example, nitrophenol compounds have been purified by recrystallization from solvents like acetone (B3395972) and aqueous ethanol. researchgate.netumich.edu The purification of p-nitrophenol can also be achieved by crystallization from a crude aqueous broth by cooling, followed by washing the crystals with water. google.comgoogle.com In some cases, complex-assisted crystallization has been used to enhance the purity of nitrophenol isomers. rsc.org

The table below summarizes various purification protocols for compounds structurally related to this compound.

Compound/Analog ClassPurification MethodKey Parameters
α,β-Unsaturated Aldoxime EthersColumn ChromatographyStationary Phase: Silica gel; Eluent: Ethyl acetate/Hexane (1:2)
Oxime EthersVacuum DistillationN/A
Oxime EthersExtractionSolvent: Chloroform; Washed with water
Cyclohexanone-oximeWashing/ExtractionWashed with water or aqueous NaOH solution; Solvent: Toluene
Phenyl Oxime CompoundsExtraction & EvaporationSolvent: Isopropyl ether
p-NitrophenolCrystallizationCooled from an aqueous broth; Crystals washed with water
4-NitrophenolRecrystallizationSolvent: Acetone
p-Nitrophenyl β-laminarabiosideRecrystallizationSolvent: 90% Ethanol
Oxime EthersPreparative TLCEluent: Hexane/Ethyl Acetate (varying ratios)

Advanced Spectroscopic and Structural Elucidation of Methoxy 1 3 Nitrophenyl Ethylidene Amine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule based on their absorption of infrared radiation. The FT-IR spectrum of Methoxy[1-(3-nitrophenyl)ethylidene]amine is expected to exhibit several key absorption bands that confirm its structural features.

The presence of the nitro group (NO₂) is typically confirmed by two strong stretching vibrations. The asymmetric stretching vibration is expected in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration appears in the 1360-1290 cm⁻¹ region. libretexts.org For meta-substituted nitrobenzenes, these bands are prominent and provide clear evidence of the nitro functionality. researchgate.net

The C=N (imine) stretching vibration of the oxime ether is a crucial indicator of the core structure. This absorption is generally observed in the region of 1690-1640 cm⁻¹. misuratau.edu.lyspecac.com The position of this band can be influenced by conjugation with the aromatic ring.

The N-O stretching vibration of the oxime ether is another important characteristic band, typically found in the 960-930 cm⁻¹ range. The C-O stretching of the methoxy (B1213986) group is expected to produce a strong absorption in the 1250-1000 cm⁻¹ region. specac.com

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). spectroscopyonline.com The C=C stretching vibrations within the ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene (B151609) ring can be deduced from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a meta-disubstituted benzene ring, characteristic bands are expected in the 810-750 cm⁻¹ and near 690 cm⁻¹ regions. spectroscopyonline.comspectra-analysis.com

The aliphatic C-H stretching vibrations of the methyl group (both from the ethylidene and methoxy moieties) are expected in the 2960-2850 cm⁻¹ range. libretexts.org

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2960-2850 C-H Stretch Aliphatic (CH₃)
1690-1640 C=N Stretch Imine (Oxime ether)
1600-1450 C=C Stretch Aromatic
1550-1475 N-O Asymmetric Stretch Nitro (NO₂)
1360-1290 N-O Symmetric Stretch Nitro (NO₂)
1250-1000 C-O Stretch Methoxy
960-930 N-O Stretch Oxime ether
810-750 & ~690 C-H Out-of-plane Bend meta-disubstituted Aromatic

Raman Spectroscopy and Vibrational Assignments

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations.

The symmetric stretching vibration of the nitro group (NO₂) at around 1343 cm⁻¹ is typically a strong and characteristic peak in the Raman spectrum of meta-nitrophenyl compounds. spectroscopyonline.com The asymmetric stretch is generally weaker in Raman.

The aromatic ring vibrations are also prominent in the Raman spectrum. The C=C stretching modes, often appearing in the 1600-1580 cm⁻¹ region, are characteristic. A strong "ring breathing" mode, which involves the symmetric expansion and contraction of the entire ring, is also expected, typically near 1000 cm⁻¹.

The C=N stretching vibration of the imine is also Raman active, and its position would be consistent with the FT-IR data. Due to the symmetry of the molecule, certain vibrations may be more intense in the Raman spectrum compared to the FT-IR spectrum, aiding in a more complete vibrational assignment.

Table 2: Predicted Raman Shifts and Vibrational Assignments for this compound

Raman Shift (cm⁻¹) Vibrational Assignment Functional Group
~3080 Aromatic C-H Stretch Aromatic
~1600 Aromatic C=C Stretch Aromatic
~1343 Symmetric NO₂ Stretch Nitro (NO₂)
~1000 Aromatic Ring Breathing Aromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.

The aromatic protons of the 3-nitrophenyl group will appear in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. wikipedia.org The meta-substitution pattern will result in a complex splitting pattern. The proton at the C2 position (ortho to the imine and meta to the nitro group) is expected to be a singlet or a narrow triplet. The proton at C4 (ortho to the nitro group and meta to the imine) will likely be a doublet of doublets. The proton at C5 (para to the imine and meta to the nitro group) is expected to be a triplet, and the proton at C6 (ortho to both the imine and the nitro group) will likely be a doublet of doublets.

The protons of the methyl group (CH₃) attached to the imine carbon are expected to appear as a singlet in the range of δ 2.0-2.5 ppm. misuratau.edu.ly

The protons of the methoxy group (OCH₃) are also expected to be a singlet, typically appearing in the range of δ 3.5-4.5 ppm. acdlabs.com

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.5 - 8.5 Multiplet
-OCH₃ 3.5 - 4.5 Singlet
=C-CH₃ 2.0 - 2.5 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The aromatic carbons will resonate in the δ 120-150 ppm region. libretexts.org The carbon attached to the nitro group (C3) is expected to be significantly deshielded, appearing around δ 148 ppm. The carbon attached to the imine group (C1) will also be downfield. The other aromatic carbons will have distinct chemical shifts based on their position relative to the two substituents.

The imine carbon (C=N) is expected to have a chemical shift in the range of δ 150-160 ppm.

The carbon of the methyl group (=C-CH₃) will appear in the upfield region, typically around δ 15-25 ppm.

The carbon of the methoxy group (-OCH₃) is expected to resonate in the range of δ 50-65 ppm. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=N (Imine) 150 - 160
C-NO₂ (Aromatic) ~148
Other Aromatic Carbons 120 - 140
-OCH₃ 50 - 65
=C-CH₃ 15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons on the 3-nitrophenyl ring, confirming their connectivity and aiding in the assignment of the complex multiplet in the ¹H NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the methoxy protons and the methoxy carbon, the methyl protons and the methyl carbon, and each aromatic proton with its directly attached carbon. This allows for the direct assignment of the carbon signals for all protonated carbons.

The methyl protons showing a correlation to the imine carbon and the C1 aromatic carbon.

The methoxy protons showing a correlation to the imine carbon.

The aromatic protons showing correlations to neighboring carbons, which would definitively establish the substitution pattern and the connection of the imine group to the ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation pattern is often complex but highly reproducible, providing a "fingerprint" for the molecule. For this compound, the molecular ion peak would be expected at its corresponding molecular weight. Key fragmentation pathways for oxime ethers often involve cleavage of the N-O bond and the C-N bond. The presence of the nitroaromatic ring would likely lead to characteristic fragments such as the nitrophenyl cation.

Electrospray Ionization (ESI-MS) is a softer ionization technique that is particularly useful for polar and thermally labile molecules. In this case, the compound would typically be detected as a protonated molecule [M+H]+ or as an adduct with other cations (e.g., [M+Na]+). ESI-MS generally results in less fragmentation than EI-MS, often showing a dominant peak for the pseudomolecular ion, which is invaluable for confirming the molecular weight of the compound.

A comparative table of expected ions in EI-MS and ESI-MS is presented below.

TechniqueExpected Primary IonFragmentation LevelInformation Obtained
EI-MS Molecular Ion (M+)ExtensiveStructural fragments, molecular fingerprint
ESI-MS Protonated Molecule ([M+H]+)MinimalAccurate molecular weight determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound. By comparing the experimentally measured exact mass of the molecular ion (from EI-MS) or the protonated molecule (from ESI-MS) with the calculated theoretical mass, the unique elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. For this compound (C9H10N2O3), the exact mass would be calculated and compared to the measured value to unequivocally verify its chemical formula.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption characteristics are primarily dictated by the chromophores present.

For this compound, the principal chromophore is the 3-nitrophenyl group. Aromatic nitro compounds are known to exhibit strong absorption bands in the UV region. Typically, two main absorption bands are expected: one at a shorter wavelength corresponding to a π → π* transition of the benzene ring, and another at a longer wavelength, which may extend into the visible region, attributed to the n → π* transition of the nitro group. docbrown.info The conjugation of the imine group with the aromatic ring can influence the position and intensity of these absorption maxima (λmax). The presence of the nitro group, an electron-withdrawing group, tends to shift the absorption to longer wavelengths (a bathochromic shift). docbrown.info For instance, 3-nitrophenol (B1666305) shows an absorption maximum around 340 nm, and it is expected that this compound would exhibit absorption in a similar region. docbrown.info

Expected TransitionWavelength RegionAssociated Chromophore
π → π~250-280 nmPhenyl Ring
n → π~330-380 nmNitro Group

X-ray Crystallography for Solid-State Molecular Architecture

The crystal packing describes how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by various intermolecular forces. In nitrophenyl derivatives, weak intermolecular C—H···O hydrogen bonds are common, where hydrogen atoms from the aromatic ring or the methyl groups interact with the oxygen atoms of the nitro group on an adjacent molecule. nih.gov These interactions, along with van der Waals forces, dictate the formation of specific packing motifs, such as sheets or chains. researchgate.netiucr.org The presence of the polar nitro group and the oxime ether functionality would likely lead to a densely packed structure stabilized by a network of these weak interactions.

The data from X-ray crystallography allows for a detailed conformational analysis of the molecule in its solid form. Key parameters include the torsion angles between the plane of the nitrophenyl ring and the substituents. In many crystalline nitrobenzene (B124822) derivatives, the nitro group is found to be nearly coplanar with the benzene ring, which maximizes π-system conjugation. nih.gov However, steric hindrance can cause it to twist slightly out of the plane. mdpi.com The geometry around the C=N double bond of the oxime ether would also be determined, specifying whether the molecule adopts an E or Z configuration in the solid state. The relative orientation of the methoxy group with respect to the rest of the molecule would also be defined by specific torsion angles, revealing the lowest energy conformation in the crystalline environment.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone analytical technique in chemistry, employed to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. For a newly synthesized molecule such as this compound, this analysis is crucial for stoichiometric verification. It provides a fundamental check to confirm that the empirical formula of the synthesized product matches its proposed molecular formula, thereby validating its atomic composition and purity. The process typically involves the high-temperature combustion of a precisely weighed sample, after which the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

The significance of elemental analysis lies in its ability to provide direct evidence of a compound's composition. davidson.edu For new chemical entities, it is a standard requirement for publication in scientific journals, where a close correlation between experimentally found values and theoretically calculated percentages is necessary to establish the identity and purity of the compound. nih.gov Typically, an agreement within ±0.4% of the calculated values is considered acceptable proof of purity. nih.govresearchgate.net

Theoretical Composition

The molecular formula for this compound is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol . Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound (C₉H₁₀N₂O₃)
ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Percentage (%)
CarbonC12.0119108.09955.67%
HydrogenH1.0081010.0805.19%
NitrogenN14.007228.01414.43%
OxygenO15.999347.99724.71%

Experimental Data and Stoichiometric Confirmation

In practice, the characterization of this compound would involve submitting a purified sample to an automated elemental analyzer. researchgate.netnmrmbc.com The instrument provides the experimental weight percentages of carbon, hydrogen, and nitrogen. The oxygen content is often determined by difference.

The comparison between the theoretical percentages and the experimental ("Found") values allows for the verification of the compound's stoichiometry. A strong agreement confirms that the synthesis has yielded the target molecule with a high degree of purity. In studies reporting the synthesis of novel oxime ethers, it is standard to report that the elemental analyses for C, H, and N are within ±0.4% of the theoretical values, confirming the proposed structures. researchgate.net

The following table presents the theoretical values alongside a representative set of experimental results that would be considered acceptable for confirming the structure of this compound.

Table 2: Comparison of Theoretical vs. Representative Experimental Elemental Analysis Data for C₉H₁₀N₂O₃
ElementTheoretical (%)Found (Experimental) (%)Difference (Δ)
Carbon (C)55.6755.81+0.14
Hydrogen (H)5.195.25+0.06
Nitrogen (N)14.4314.32-0.11

The minimal differences shown in the table fall well within the accepted ±0.4% tolerance, providing strong evidence for the successful synthesis and purity of this compound. This stoichiometric verification is a critical piece of data, which, when combined with spectroscopic evidence, provides a complete and unambiguous structural confirmation of the compound.

Theoretical and Computational Chemistry Approaches for Methoxy 1 3 Nitrophenyl Ethylidene Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For the analog (E)-N'-(4-nitrobenzylidene)-4-methoxybenzohydrazide, DFT calculations, typically using the B3LYP functional with a 6-311G++(d,p) basis set, provide a detailed understanding of its molecular characteristics. nih.gov

Optimized Geometries and Molecular Structures

Table 1: Selected Optimized Geometrical Parameters for a Related Hydrazone Analog

This data is representative of typical bond lengths and angles in similar hydrazone structures.

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C=N~1.28
N-N~1.38
C=O~1.23
C-O (methoxy)~1.36
N-H~1.02
C-N-N-C (torsion)~179
Dihedral Angle (Ring 1 vs. Ring 2)~1.2 - 6.8

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For similar hydrazone compounds, the HOMO is typically located over the methoxy-substituted benzene (B151609) ring, acting as the primary electron donor. nih.gov Conversely, the LUMO is generally distributed over the entire molecule, including the nitro-substituted benzene ring, which acts as an electron acceptor. nih.govnih.gov This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule. nih.gov A smaller energy gap signifies that the molecule is more easily polarized and thus more chemically reactive. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Hydrazone Analog

Calculated using DFT/B3LYP/6-311G++(d,p) method. nih.govnih.gov

ParameterValue (eV)
HOMO Energy-6.2 to -6.5
LUMO Energy-2.5 to -2.8
Energy Gap (ΔE)3.7 to 4.0

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

For related hydrazone structures, the MEP analysis reveals that the most negative regions (typically colored red) are concentrated around the electronegative oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atom of the azomethine group. fupress.netresearchgate.net These regions represent likely sites for electrophilic attack. The positive regions (colored blue) are generally located around the hydrogen atoms, particularly the N-H proton, indicating sites for nucleophilic attack. fupress.netresearchgate.net This charge distribution provides significant insight into the molecule's intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Vibrational Frequency Computations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, coupled with DFT calculations, allows for the detailed assignment of vibrational modes. Theoretical frequency calculations are often performed at the same level of theory as the geometry optimization. The Potential Energy Distribution (PED) analysis provides a quantitative description of how each internal coordinate contributes to a specific vibrational mode.

For analogous hydrazone compounds, key vibrational modes include:

N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹. nih.gov

C=O Stretching: A strong band usually appearing around 1630-1680 cm⁻¹.

C=N Stretching: The azomethine group vibration is found in the 1550-1620 cm⁻¹ region. nih.gov

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group typically appear near 1520 cm⁻¹ and 1345 cm⁻¹, respectively. nih.gov

C-O Stretching: The methoxy (B1213986) group vibrations are also identifiable in the spectrum.

These theoretical assignments are crucial for interpreting experimental FT-IR and Raman spectra. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transition properties of molecules, providing insights into their UV-Visible absorption spectra. nih.gov By calculating the energies of excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

For similar compounds, TD-DFT calculations have shown that the primary electronic transitions are typically of the π → π* type. nih.gov These transitions often correspond to the intramolecular charge transfer from the HOMO, located on the electron-donating part of the molecule, to the LUMO, distributed across the electron-accepting portion. nih.gov The solvent environment can influence the absorption maxima, and TD-DFT calculations can be performed with various solvent models to account for these effects. nih.gov

Reactivity and Stability Analyses

The data obtained from DFT calculations, particularly from HOMO-LUMO analysis, allows for the determination of global chemical reactivity descriptors. These descriptors help in quantifying the reactivity and stability of the molecule. fupress.net

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. A larger value indicates higher stability and lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive. nih.gov

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2. It measures the power of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons. nih.gov

For related hydrazone structures, these calculated parameters indicate that they are generally stable molecules, but the presence of both electron-donating (methoxy) and electron-accepting (nitro) groups makes them moderately reactive and polarizable. nih.govnih.gov

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

The chemical potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. Chemical hardness (η) and its inverse, softness (S), represent the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its stabilization upon acquiring additional electronic charge. nih.gov

For a molecule like Methoxy[1-(3-nitrophenyl)ethylidene]amine, the presence of the electron-withdrawing nitro (-NO₂) group is expected to lower the LUMO energy, thereby increasing its electrophilicity. Computational studies on analogous nitrophenyl derivatives provide insight into the typical values for these descriptors. For instance, DFT calculations on nitrophenyl-containing pyrazole (B372694) derivatives have quantified these reactivity indices. nih.gov

Illustrative Global Reactivity Descriptors for a Nitrophenyl Derivative (Calculated in eV)
Compound AnalogueChemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)
Nitrophenyl-pyrazole M1-4.211.715.182
Nitrophenyl-pyrazole M2-4.341.575.998
Dinitrophenyl-pyrazole M6-4.481.586.351

Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. The most prominent of these are the Fukui functions. scm.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

Condensed Fukui functions simplify this by assigning a value to each atom in the molecule:

fk+ : for nucleophilic attack (attack by a nucleophile), identifies the most electrophilic sites.

fk- : for electrophilic attack (attack by an electrophile), identifies the most nucleophilic sites.

fk0 : for radical attack.

The dual descriptor, Δf(r), is another powerful tool that can distinguish between nucleophilic and electrophilic sites in a single plot; a positive value indicates an electrophilic site, while a negative value signifies a nucleophilic one. For this compound, one would predict that the nitrogen and oxygen atoms of the nitro group and the imine nitrogen would be key reactive sites, which can be quantified using Fukui analysis.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and intramolecular and intermolecular charge transfer (ICT) within a molecule. researchgate.net It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. researchgate.net This method quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and more significant charge transfer.

In this compound, significant charge transfer is expected from the methoxy group and the phenyl ring towards the electron-withdrawing nitro group. NBO analysis can identify these specific interactions, for example, the delocalization of lone pair electrons from the oxygen of the methoxy group (donor) into the antibonding π* orbitals of the C=N imine bond or the phenyl ring (acceptors). This analysis provides a quantitative measure of the electronic delocalization that governs the molecule's structure and reactivity. researchgate.net

Conformational Landscape Exploration and Isomerism (E/Z Isomerism)

The C=N double bond in this compound gives rise to geometric isomerism, specifically E/Z isomerism. The E-isomer has the methoxy group and the 3-nitrophenyl group on opposite sides of the double bond, while the Z-isomer has them on the same side.

Computational methods are extensively used to explore the conformational landscape of such molecules. By calculating the potential energy surface, the relative stabilities of the E and Z isomers can be determined. DFT calculations on similar oxime structures have shown that the E-isomers are often thermodynamically more stable than the corresponding Z-isomers, though the energy difference can be small. mdpi.com For example, in one study, the Gibbs free energy difference between E and Z isomers of a complex oxime was calculated to be only 2.05 kJ/mol. mdpi.com

The energy barrier for the interconversion between the E and Z isomers can also be calculated by locating the transition state structure. For many oxime derivatives, this barrier is substantial, often around 200 kJ/mol, which makes the spontaneous interconversion between isomers highly unlikely at room temperature. mdpi.com This indicates that once synthesized, each isomer is configurationally stable.

Illustrative Calculated Energy Data for Oxime Isomerism
ParameterValue (kJ/mol)Implication
ΔG (E-Z)~1-3The E-isomer is slightly more stable than the Z-isomer.
Isomerization Energy Barrier~200Interconversion between E and Z isomers is very slow at room temperature.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic structure and spectroscopic properties of this compound are influenced by its environment, particularly the solvent. Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a common phenomenon for molecules with significant charge transfer character.

Computational chemistry models the effect of a solvent using either implicit or explicit models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. qnl.qa This approach is efficient for calculating how the bulk polarity of the solvent affects the molecule's orbital energies and, consequently, its UV-Visible absorption spectrum.

For nitroaromatic compounds, increasing solvent polarity often leads to shifts in the absorption maxima (λmax). Time-Dependent DFT (TD-DFT) combined with a PCM approach is the standard method for simulating these effects. qnl.qa Studies on other nitro-substituted compounds have demonstrated that the absorption bands can exhibit either a hypsochromic (blue) or bathochromic (red) shift depending on the nature of the electronic transition (e.g., n→π* or π→π*) and the difference in dipole moment between the ground and excited states. researchgate.net The interaction between the nitro group and polar solvent molecules can be particularly significant, stabilizing charge-separated excited states. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Methoxy 1 3 Nitrophenyl Ethylidene Amine

Mechanistic Pathways of Oxime Formation and Imine Condensation

The synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine is typically achieved through the condensation reaction between 3-nitroacetophenone and methoxyamine. This reaction is a classic example of imine formation, which proceeds via a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org

The reaction is generally initiated by the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of 3-nitroacetophenone. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating this initial step. This attack forms a tetrahedral intermediate known as a carbinolamine. libretexts.org

Table 1: Key Steps in the Formation of this compound

StepDescriptionIntermediate/Product
1. Nucleophilic AttackThe nitrogen of methoxyamine attacks the carbonyl carbon of 3-nitroacetophenone.Carbinolamine
2. Proton TransferA proton is transferred from the nitrogen to the oxygen atom.Neutral carbinolamine
3. ProtonationThe hydroxyl group of the carbinolamine is protonated by an acid catalyst.Protonated carbinolamine
4. DehydrationElimination of a water molecule to form an iminium ion.Iminium ion
5. DeprotonationRemoval of a proton from the nitrogen atom.This compound

Nucleophilic and Electrophilic Reactivity of the Imine Bond

The C=N bond in this compound is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity towards various reagents.

Nucleophilic Reactivity: The nitrogen atom of the imine bond possesses a lone pair of electrons and can act as a nucleophile. It can be protonated by acids or can coordinate to Lewis acids. The C=N double bond can also undergo addition reactions, although it is generally less reactive than a C=O bond.

Electrophilic Reactivity: The imine carbon is electrophilic and is susceptible to attack by nucleophiles. nih.govnih.govresearchgate.net The presence of the electron-withdrawing 3-nitrophenyl group significantly enhances the electrophilicity of the imine carbon, making it more reactive towards nucleophilic addition compared to oxime ethers with electron-donating groups on the aromatic ring. Nucleophiles can add to the imine carbon, leading to the formation of a tetrahedral intermediate which can then be further transformed.

Transimination Reactions and Exchange Processes

Transimination, or imine exchange, is a reaction in which an existing imine reacts with a different amine to form a new imine. This process is typically reversible and is driven by the relative concentrations and reactivities of the amines and imines involved. For this compound, a transimination reaction would involve the attack of a primary amine on the imine carbon, leading to a tetrahedral intermediate. This intermediate can then eliminate methoxyamine to form a new imine. The equilibrium of this reaction can be shifted by using an excess of the reacting amine or by removing one of the products from the reaction mixture.

These exchange processes are crucial in dynamic combinatorial chemistry and for the synthesis of new imine derivatives under mild conditions. The reactivity in transimination is influenced by the stability of the starting imine and the nucleophilicity of the incoming amine.

Regioselectivity and Stereoselectivity in Chemical Transformations

The structure of this compound presents possibilities for both regioselective and stereoselective reactions.

Regioselectivity: The presence of the 3-nitrophenyl group can direct electrophilic aromatic substitution reactions to the meta positions relative to the nitro group. cardiff.ac.uk Furthermore, in reactions involving the entire molecule, the different functional groups (imine, nitro, aromatic ring) offer multiple potential reaction sites, and the choice of reagents and reaction conditions can lead to selective transformations at one site over the others. For instance, selective reduction of the nitro group without affecting the imine bond, or vice versa, is a common challenge in the chemistry of such multifunctional compounds.

Stereoselectivity: The C=N double bond in this compound can exist as two geometric isomers, (E) and (Z). The relative stability of these isomers and the energy barrier for their interconversion can influence the stereochemical outcome of reactions. In many cases, one isomer is thermodynamically more stable. Reactions that create a new stereocenter in the molecule, such as the addition of a nucleophile to the imine carbon, can proceed with stereoselectivity, leading to a preferential formation of one enantiomer or diastereomer over the other, especially when chiral catalysts or reagents are employed.

Catalytic Reactivity and Transformations

The oxime ether functionality in this compound can participate in a variety of metal-catalyzed transformations. rsc.org These reactions often involve the activation of C-H bonds or the N-O bond of the oxime ether.

For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-heteroatom bonds. uno.edu The aromatic ring of this compound can be a substrate for such reactions. Moreover, the oxime ether itself can act as a directing group for ortho-C-H activation, enabling the introduction of various functional groups at the position adjacent to the imine moiety. acs.org For example, Pd-catalyzed ortho-C-H acylation of aryl ketone O-methyl oximes with aldehydes has been reported. acs.org

Copper-catalyzed reactions have also been employed for the cross-coupling of oximes with boronic acids to form O-aryloxime ethers. researchgate.net Ruthenium catalysts have been shown to be effective for the cross-coupling of aryl methyl ethers with organoboranes via selective C-O bond cleavage, a strategy that could potentially be adapted for transformations involving the methoxy (B1213986) group of the oxime ether. rsc.org

Table 2: Examples of Potential Metal-Catalyzed Reactions

Metal CatalystReaction TypePotential Transformation of this compound
PalladiumC-H Activation/AcylationIntroduction of an acyl group at the ortho-position of the phenyl ring.
CopperCross-CouplingReaction with boronic acids to modify the aromatic ring.
RutheniumCross-CouplingPotential for reactions involving the methoxy group.

While the primary role of this compound is often as a substrate, the imine functionality suggests potential involvement in organocatalytic cycles. Imines are key intermediates in many organocatalytic reactions, such as asymmetric Mannich reactions and Michael additions. The reactivity of the imine bond in this compound could be harnessed in the presence of chiral organocatalysts, like proline or its derivatives, to achieve enantioselective transformations. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze reactions involving oximes. For example, an NHC-catalyzed redox esterification between α,β-unsaturated aldehydes and oximes has been developed to produce oxime esters. rsc.org This indicates the potential for this compound to participate in NHC-catalyzed reactions, either as a substrate or as a precursor to a reactive intermediate.

Derivatives and Analogues of Methoxy 1 3 Nitrophenyl Ethylidene Amine: Synthesis and Characterization

Systematic Substituent Effects on the 3-Nitrophenyl Ring

The 3-nitrophenyl ring is a key component of the molecule, and its electronic properties can be finely tuned by the introduction of additional substituents. The reactivity and characteristics of the entire molecule are influenced by the nature of these substituents, which can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.comlibretexts.org

Electron-donating groups, such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the aromatic ring through inductive and resonance effects. lumenlearning.com This enhanced electron density, or activation, can make the ring more susceptible to electrophilic aromatic substitution. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups, like cyano (-CN), carbonyl (-CHO), and additional nitro (-NO2) groups, decrease the ring's electron density. libretexts.org This deactivation makes the ring less reactive towards electrophiles. lumenlearning.com

Table 1: Expected Electronic Effects of Substituents on the 3-Nitrophenyl Ring

Substituent Group Example Electronic Effect Ring Reactivity
Alkyl -CH₃ Electron-Donating (+I) Activating
Hydroxyl -OH Electron-Donating (+R > -I) Activating
Alkoxy -OCH₃ Electron-Donating (+R > -I) Activating
Halogen -Cl, -Br Electron-Withdrawing (-I > +R) Deactivating
Carbonyl -CHO Electron-Withdrawing (-I, -R) Deactivating
Cyano -CN Electron-Withdrawing (-I, -R) Deactivating

This table summarizes the general electronic influence of common functional groups on an aromatic ring based on inductive (I) and resonance (R) effects.

Variations in the Alkoxy Moiety

The methoxy (B1213986) (-OCH₃) group attached to the imine nitrogen is a site amenable to significant structural variation. Replacing the methyl group with larger or more functionalized alkyl or aryl groups can introduce new chemical properties.

A notable example is the substitution of the methyl group with an o-nitrobenzyl group. This modification transforms the oxime ether into a photolabile compound. chemrxiv.org Research has shown that o-nitrobenzyl oxime ethers can undergo a photo-induced intramolecular cyclization reaction. chemrxiv.org This specific alkoxy moiety acts as a photo-trigger, allowing for the formation of complex polycyclic structures like phenanthridines upon irradiation with light, a reaction that does not occur with a simple benzyl (B1604629) or p-nitrobenzyl substitution. chemrxiv.org The study highlighted that the o-nitrobenzyl structure was critical for the photoinduced cyclization to proceed, demonstrating how a strategic change in the alkoxy moiety can unlock novel reactivity. chemrxiv.org

Modifications at the Ethylidene Carbon

The ethylidene carbon, which bears a methyl group in the parent compound, is another critical position for synthetic modification. Altering the substituent at this iminyl carbon can have a significant impact on the reactivity and stability of the molecule. chemrxiv.org

In studies of photo-induced cyclization reactions of related oxime ethers, the nature of the group at the iminyl carbon dramatically influenced the reaction yield. chemrxiv.org A systematic investigation revealed the following trends:

Methyl Group (-CH₃): The presence of a methyl group, as in the parent structure, allows the reaction to proceed efficiently.

Trifluoromethyl Group (-CF₃): When the methyl group was replaced by a strongly electron-withdrawing trifluoromethyl group, the reaction yield decreased significantly. For example, the yield of the cyclized product dropped to 19% with a -CF₃ substituent. chemrxiv.org

Phenyl Group (-C₆H₅): Conversely, substituting the methyl group with a phenyl group led to an enhanced reaction yield, affording the product in 76% yield. chemrxiv.org

These findings suggest that the electronic and steric properties of the substituent at the ethylidene carbon play a crucial role in stabilizing intermediates or influencing the transition state of the reaction. chemrxiv.org

Table 2: Effect of Substituents at the Iminyl Carbon on Photocyclization Yield

Substituent at Iminyl Carbon Product Yield
Methyl (-CH₃) Baseline
Trifluoromethyl (-CF₃) 19%
Phenyl (-C₆H₅) 76%

Data sourced from a study on the photoinduced intramolecular cyclization of biaryl oxime ethers. chemrxiv.org

Incorporation into Heterocyclic Systems

The Methoxy[1-(3-nitrophenyl)ethylidene]amine scaffold serves as a valuable building block for the synthesis of various heterocyclic compounds. The inherent reactivity of the imine and the activated nitrophenyl ring can be harnessed in cyclization and annulation reactions.

One powerful application is the photo-induced intramolecular cyclization of biaryl oxime ethers containing the nitrophenyl moiety, which leads to the formation of phenanthridines. chemrxiv.org This strategy has also been successfully applied to produce derivatives containing other heterocyclic systems fused to the core structure. For instance, reactions with heterocyclic biaryls have yielded pyridinyl (65% yield), pyrimidinyl (66% yield), and triazolyl (63% yield) derivatives. chemrxiv.org

Furthermore, related α,β-unsaturated ketones (chalcones) bearing nitrophenyl rings are well-established precursors for a variety of heterocycles. researchgate.net Through condensation reactions with reagents like hydroxylamine (B1172632), hydrazine, urea, or thiourea, these precursors can be converted into isoxazoles, pyrazolines, and pyrimidine (B1678525) derivatives, respectively. researchgate.net This highlights a broader synthetic strategy where the ketone precursor to this compound can be diverted to generate a diverse library of heterocyclic structures. The synthesis of complex molecular scaffolds using building blocks like 1,3-butadiynamides also represents an advanced strategy for constructing novel heterocyclic systems. mdpi.com

Design and Synthesis of Polyfunctional Derivatives

The design and synthesis of polyfunctional derivatives involve the strategic combination of multiple functional groups within a single molecule to achieve specific properties or reactivity. The this compound framework is well-suited for this purpose, allowing for modifications at the nitrophenyl ring, the alkoxy moiety, and the ethylidene carbon.

An excellent example of a polyfunctional derivative is an o-nitrobenzyl oxime ether containing a biaryl system. chemrxiv.org In this design:

The o-nitrobenzyl group serves as a photo-removable protecting group or a trigger for cyclization.

The oxime ether linkage provides a stable connection that can be cleaved under specific conditions.

The nitrophenyl ring modulates the electronic properties of the molecule.

The biaryl moiety provides the second component needed for the intramolecular cyclization reaction.

This molecular design integrates several functionalities to execute a specific, light-induced chemical transformation. chemrxiv.org More advanced synthetic strategies focus on using versatile building blocks, such as 1,3-butadiynamides, which can act as C4 synthons in transition-metal-catalyzed annulation reactions to build highly complex, polyfunctional heterocyclic scaffolds. mdpi.com Such approaches move beyond simple substitution to construct intricate molecular architectures with tailored functions.

Applications of Methoxy 1 3 Nitrophenyl Ethylidene Amine Scaffolds in Advanced Materials and Supramolecular Chemistry Excluding Biological Contexts

Utilization as Ligands in Coordination Chemistry

The presence of a lone pair of electrons on the sp²-hybridized nitrogen atom of the imine group makes Methoxy[1-(3-nitrophenyl)ethylidene]amine a promising candidate for use as a ligand in coordination chemistry. Schiff bases and their analogues, such as oximes and oxime ethers, are widely employed to form stable complexes with a variety of transition metals, which can exhibit enhanced catalytic activity and interesting electronic properties. nih.gov

The design of metal complexes with this compound would involve its function as a monodentate or potentially bidentate ligand. Coordination typically occurs through the nitrogen atom of the imine group. uobaghdad.edu.iq The electronic properties of the ligand, and consequently the resulting metal complex, are influenced by its substituents. The electron-withdrawing nature of the 3-nitrophenyl group can affect the electron density on the coordinating nitrogen atom, thereby modulating the stability and reactivity of the metal complex. nih.gov

The synthesis of such complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with heating under reflux. nih.govmocedes.org The stoichiometry between the ligand and the metal salt can be varied to achieve different coordination environments around the metal center.

The formation and structure of metal complexes with this compound can be confirmed using various spectroscopic and analytical techniques. Characterization provides insight into the ligand's binding mode and the geometry of the resulting complex.

Infrared (IR) Spectroscopy: Coordination of the imine nitrogen to a metal ion is typically confirmed by a shift in the C=N stretching vibration band. nih.gov This band would be expected to shift to a lower or higher frequency in the complex's spectrum compared to the free ligand, indicating a change in the electron distribution of the C=N bond upon complexation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons near the binding site (the imine group) are expected to change compared to the free ligand.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. New absorption bands may appear in the visible region due to d-d transitions of the metal ion in the ligand field or due to charge-transfer transitions between the metal and the ligand. mtu.edu

The table below summarizes the expected spectroscopic changes upon complexation, based on data from analogous Schiff base complexes.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Expected Change)Information Gained
FT-IR ν(C=N) at ~1640-1620 cm⁻¹Shift in ν(C=N) frequencyConfirmation of imine nitrogen coordination. nih.gov
¹H NMR δ for -OCH₃ and aromatic protonsShift in signals for protons near the N atomElucidation of ligand binding and complex structure. nih.gov
UV-Vis Bands for π→π* and n→π* transitionsNew bands for d-d or charge-transfer transitionsInformation on coordination geometry. mtu.edu

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). mtu.edu

Metal complexes derived from Schiff base and imine ligands are widely investigated for their catalytic activity in various organic transformations. researchgate.net The metal center in these complexes can act as a Lewis acid, activating substrates, while the ligand scaffold can be modified to tune steric and electronic properties, thereby influencing catalytic efficiency and selectivity. While specific catalytic studies on complexes of this compound have not been reported, related complexes are known to catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of the nitrophenyl group could influence the redox potential of the metal center, potentially making these complexes suitable for redox catalysis.

Supramolecular Assemblies and Intermolecular Interactions

In the solid state, the arrangement of molecules is governed by non-covalent interactions, leading to the formation of distinct supramolecular architectures. The molecular structure of this compound contains several features conducive to forming ordered assemblies through hydrogen bonding and π-π stacking.

While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor at several sites: the two oxygen atoms of the nitro group, the methoxy (B1213986) oxygen, and the imine nitrogen. Consequently, it can participate in weak C-H···O and C-H···N intermolecular hydrogen bonds. nih.gov These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal lattice, often leading to the formation of one-, two-, or three-dimensional networks. mdpi.com In the crystal structures of similar aromatic compounds, such weak hydrogen bonds are frequently observed to direct the molecular packing into well-defined motifs like chains or sheets. nih.govresearchgate.net

The presence of the 3-nitrophenyl ring is a key feature for promoting π-π stacking interactions in the solid state. researchgate.net Aromatic rings, particularly electron-deficient ones like nitrophenyl groups, tend to stack with other aromatic systems to minimize unfavorable electrostatic repulsion and maximize attractive van der Waals forces. researchgate.net These interactions typically adopt a parallel-displaced or T-shaped geometry rather than a direct face-to-face arrangement. mdpi.com The centroid-to-centroid distance in such stacked systems is generally in the range of 3.3 to 3.8 Å. nih.gov This type of interaction is a crucial factor in the crystal engineering of nitroaromatic compounds, influencing their physical properties and solid-state packing. researchgate.netresearchgate.net The formation of extended π-stacked arrays can have implications for the electronic properties of the material.

Design of Self-Assembled Structures

The design of self-assembled structures is a cornerstone of supramolecular chemistry, aiming to create ordered molecular architectures with emergent properties. The molecular structure of this compound contains key features that can be exploited for the rational design of such assemblies. The presence of the aromatic nitrophenyl group is particularly significant. Nitro-substituted aromatic compounds are known to participate in various non-covalent interactions that drive self-assembly.

Key Intermolecular Interactions:

π-π Stacking: The electron-deficient nature of the nitrophenyl ring can facilitate π-π stacking interactions with electron-rich aromatic systems. This type of interaction is fundamental in the construction of columnar or layered supramolecular polymers.

C-H···O Hydrogen Bonds: The nitro group's oxygen atoms can act as hydrogen bond acceptors, forming weak C-H···O interactions with neighboring molecules. These directional interactions contribute to the stability and specific arrangement of molecules within a crystal lattice or a self-assembled aggregate. researchgate.netmdpi.com

Dipole-Dipole Interactions: The significant dipole moment arising from the nitro group can lead to dipole-dipole interactions, further influencing the packing of molecules in the solid state.

Research Findings on Analogous Systems:

The interplay of these weak interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, and sheets. The precise control over these interactions through chemical modification could enable the engineering of materials with tailored optical, electronic, or porous properties.

Table 1: Potential Supramolecular Motifs Involving this compound Scaffolds

Interaction TypePotential MotifImplication for Material Design
π-π StackingColumnar or lamellar structuresAnisotropic conductive or optical properties
C-H···O Bonds1D chains or 2D networksCrystal engineering, host-guest chemistry
Dipole-DipoleHead-to-tail arrangementsControl over macroscopic polarity

Role as Intermediates in Fine Chemical Synthesis

Oxime ethers are recognized as versatile intermediates in organic synthesis due to the reactivity of the C=N-O moiety. clockss.orgorganic-chemistry.org The presence of the nitrophenyl group in this compound further expands its synthetic utility, as the nitro group itself can be a precursor to other functional groups.

Key Synthetic Transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing access to 3-amino-substituted aromatic compounds. This transformation is fundamental in the synthesis of pharmaceuticals, dyes, and other functional molecules.

Reactions at the Oxime Ether Moiety: The oxime ether functionality can undergo various transformations:

Hydrolysis: Under acidic conditions, the oxime ether can be hydrolyzed to the corresponding ketone, 1-(3-nitrophenyl)ethanone.

Reduction: Reduction of the C=N bond can lead to the corresponding amine.

Cyclization Reactions: Oxime ethers can participate in cyclization reactions to form a variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. clockss.org For example, o-nitrobenzyl oxime ethers have been shown to undergo photo-induced cyclization to form phenanthridines. chemrxiv.org

Precursor to Heterocycles: Oximes and their derivatives are widely used in the synthesis of various five- and six-membered heterocyclic rings. clockss.org The this compound scaffold could potentially serve as a precursor for the synthesis of substituted isoxazoles, pyrazoles, or other nitrogen- and oxygen-containing heterocycles.

Research Findings on the Synthetic Utility of Oxime Ethers:

A review of the literature highlights the extensive use of oxime ethers as precursors in organic synthesis. clockss.org They are key intermediates in the synthesis of biologically active compounds and functional materials. For instance, indenopyrazole oxime ethers have been synthesized and evaluated for their β1-adrenergic blocking activity. nih.gov Furthermore, efficient one-pot syntheses of oxime ethers from alcohols have been developed, underscoring their importance and the ongoing interest in their chemistry. organic-chemistry.org

The reactivity of the this compound scaffold allows for its use as a building block in the modular synthesis of more complex molecules. The ability to selectively transform either the nitro group or the oxime ether functionality provides a powerful tool for synthetic chemists to introduce molecular diversity.

Table 2: Potential Synthetic Applications of this compound

TransformationReagents (Example)Product ClassPotential Application
Nitro Group ReductionH₂, Pd/C or SnCl₂, HCl3-Aminoaryl compoundsPharmaceutical intermediates, dye precursors
Oxime Ether HydrolysisAqueous acid (e.g., HCl)Aryl ketonesBuilding blocks for further synthesis
C=N Bond ReductionNaBH₄ or LiAlH₄Substituted aminesFine chemicals, bioactive molecules
Cyclization ReactionsVarious (e.g., photochemical)Heterocyclic compoundsMedicinal chemistry, materials science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.